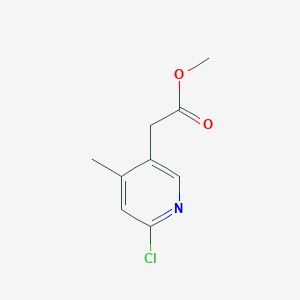
Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate: is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate typically involves the esterification of 2-(6-chloro-4-methylpyridin-3-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-(6-chloro-4-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-chloro-4-methylpyridin-3-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of pyridine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparación Con Compuestos Similares
Methyl 2-pyridylacetate: Similar structure but lacks the chlorine and methyl groups on the pyridine ring.
Methyl 2-(4-chloropyridin-3-yl)acetate: Similar structure but with the chlorine atom in a different position on the pyridine ring.
Methyl 2-(6-chloropyridin-3-yl)acetate: Similar structure but without the methyl group on the pyridine ring.
Uniqueness: Methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate is unique due to the presence of both chlorine and methyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it a versatile intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl 2-(6-chloro-4-methylpyridin-3-yl)acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-6-3-8(10)11-5-7(6)4-9(12)13-2/h3,5H,4H2,1-2H3 |
Clave InChI |
RAVHFJFVSJUBKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1CC(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


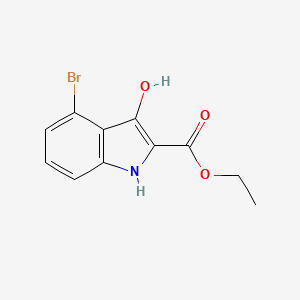
![1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B12967631.png)
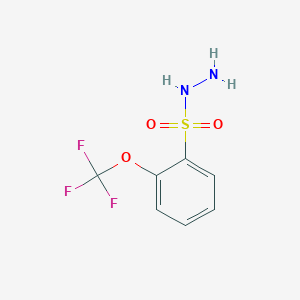
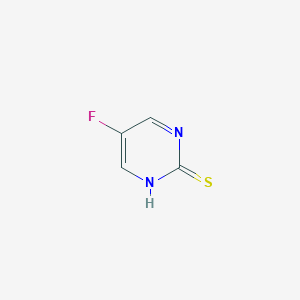
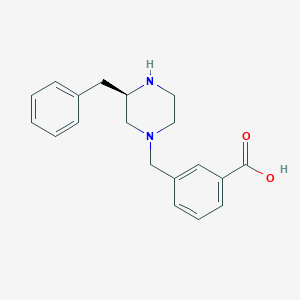
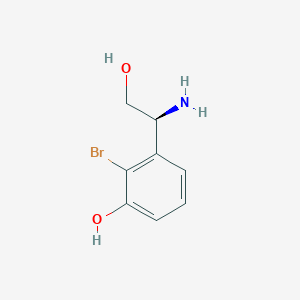
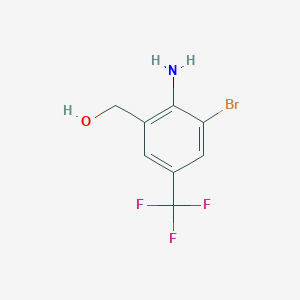

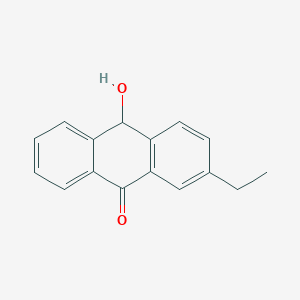
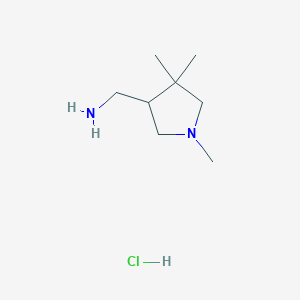
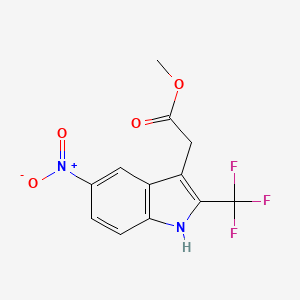
![2-(Chloromethyl)-7-nitro-1H-benzo[d]imidazole hydrochloride](/img/structure/B12967695.png)


